molecular formula C7H6N4O B102884 6-methyl-8H-pteridin-7-one CAS No. 16041-30-8

6-methyl-8H-pteridin-7-one

Cat. No. B102884
CAS RN: 16041-30-8
M. Wt: 162.15 g/mol
InChI Key: QSBXWMJKXGKDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-8H-pteridin-7-one, also known as 6-Methyl-7(8H)-pteridinone, is a chemical compound with the molecular formula C7H6N4O . It has a molar mass of 162.15 .


Molecular Structure Analysis

The molecular structure of 6-methyl-8H-pteridin-7-one has been studied in the context of its derivatives targeting FMS-like tyrosine kinase-3 (FLT3) and its D835Y mutant . Another study has also reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .


Chemical Reactions Analysis

In terms of chemical reactions, pteridin-7(8H)-one derivatives have been studied for their ability to suppress the phosphorylation of FLT3 and its downstream pathways . Another study has reported the design and synthesis of a series of pteridin-7(8H)-one derivatives as dual CDK4/6 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-methyl-8H-pteridin-7-one include a predicted density of 1.56±0.1 g/cm3 . The compound has a molar mass of 162.15 .

Scientific Research Applications

1. Application in Cancer Therapeutics

6-methyl-8H-pteridin-7-one analogues have been studied for their potential in cancer treatment, particularly as cyclin-dependent kinase 4/6 (CDK4/6) inhibitors. These compounds, particularly compound 7s, have shown remarkable antiproliferative activities against various cancer cell lines, surpassing the effects of known anticancer drug Palbociclib. Compound 7s also demonstrated the ability to induce cell cycle arrest and apoptosis in HeLa cells, highlighting its promise as a novel CDK4/6 inhibitor for potential cancer therapy (Qiu Li et al., 2021).

2. Potential in Synthesis of Naturally Occurring Pteridine Derivatives

The conversion of the side chain of pteridines is an important process for synthesizing naturally occurring pteridine derivatives. For example, the 6-methyl group in 6-methylpterin can be converted into a formyl group, leading to the production of folic acid, a vital growth cofactor in the human body. This underscores the relevance of 6-methyl-8H-pteridin-7-one in the synthesis of biologically significant compounds (Y. Kim et al., 2002).

3. Addressing Neglected Diseases like Visceral Leishmaniasis

In the search for effective treatments against visceral leishmaniasis, derivatives of 6-methyl-8H-pteridin-7-one have been explored. Studies have involved in silico screening and biological evaluation of selective pteridine reductase inhibitors targeting this disease. Such research offers insights into novel compounds that could serve as valuable pharmacological tools against neglected diseases (J. Kaur et al., 2010).

4. Role in Antagonizing Serotonin Receptors

Compounds containing the 6-methyl-8H-pteridin-7-one structure have been synthesized and evaluated for their activity as antagonists of serotonin 5-HT6 receptors. These studies have contributed to understanding the structure-activity relationships in this area and have potential implications in the development of drugs targeting serotonin receptors (Александр Васильевич Иващенко et al., 2012).

5. Contribution to Fluorescence Studies in Nucleosides

Fluorescent adenosine analogs synthesized from 6-methyl-8H-pteridin-7-one have been utilized for fluorescence studies in DNA. These compounds, when incorporated into oligonucleotides, have demonstrated potential for providing insights into DNA structure and its interactions with other molecules, thus contributing to the field of molecular biology and genetics (M. Hawkins et al., 2001).

6. Discovery of Novel Inhibitors for Targeted Cancer Therapy

Research on 6-methyl-8H-pteridin-7-one-based compounds has led to the discovery of novel inhibitors targeting specific mutations in cancer therapy, such as the EGFR T790M variant. This highlights the compound's potential in developing targeted therapies for specific cancer types, addressing a critical need in oncology (Wei Zhou et al., 2013).

properties

IUPAC Name

6-methyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-4-7(12)11-6-5(10-4)2-8-3-9-6/h2-3H,1H3,(H,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBXWMJKXGKDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=CN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-8H-pteridin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-8H-pteridin-7-one
Reactant of Route 2
Reactant of Route 2
6-methyl-8H-pteridin-7-one
Reactant of Route 3
6-methyl-8H-pteridin-7-one
Reactant of Route 4
6-methyl-8H-pteridin-7-one
Reactant of Route 5
Reactant of Route 5
6-methyl-8H-pteridin-7-one
Reactant of Route 6
6-methyl-8H-pteridin-7-one

Citations

For This Compound
1
Citations
M Melguizo, M Gottlieb, R Charubala… - Nucleosides & …, 1998 - Taylor & Francis
The syntheses of 6-methyl-8-(2-deoxy-ß-D-ribofuranosyl)isoxanthopterin (21) and its protected 3′-O-phosphoramidite 23 were achieved from 6-methyl-2-methylthio-8-(2-deoxy-3,5-di-O…
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.